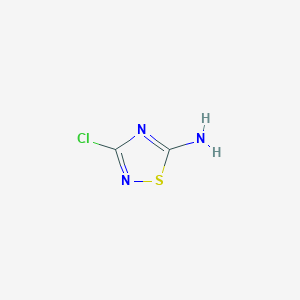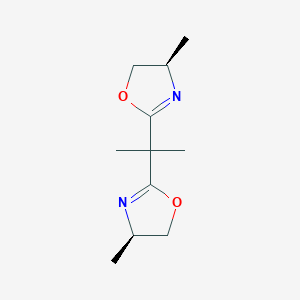![molecular formula C8H13NO2 B3326757 6-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 28345-67-7](/img/structure/B3326757.png)
6-Aminospiro[3.3]heptane-2-carboxylic acid
Descripción general
Descripción
6-Aminospiro[3.3]heptane-2-carboxylic acid is a biochemical compound used in proteomics research . It has a molecular formula of C8H13NO2 and a molecular weight of 191.65 .
Synthesis Analysis
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds . The structure includes a carboxylic acid group (-COOH) and an amino group (-NH2) attached to the spirocyclic scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily involve [2+2] cycloadditions . These reactions are characterized by the formation of a four-membered ring through the coupling of two double bonds .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Application
6-Aminospiro[3.3]heptane-2-carboxylic acid and related compounds have been synthesized for applications in chemistry, biochemistry, and drug design. These compounds are part of a family of sterically constrained amino acids, which are valuable in studying biochemical processes and designing drugs. For instance, Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, for this purpose (Radchenko, Grygorenko, & Komarov, 2010).
Structural Studies and Analogues
Research has focused on creating analogues of this compound to study various biochemical structures and functions. For instance, Chernykh et al. (2014) synthesized stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, an analogue of glutamic acid, to study restricted conformations that might be used in mechanistic studies or searches for biologically active compounds (Chernykh et al., 2014).
Development of Spiro-Linked Amino Acids
Spiro-linked amino acids, which are rigid analogues of standard amino acids like glutamic acid and lysine, have been synthesized from precursors such as 3-methylidenecyclobutanecarbonitrile. These compounds are important for understanding and modulating biochemical pathways. Yashin et al. (2019) contributed to this field by developing novel synthetic approaches to these compounds (Yashin et al., 2019).
Exploration of Fluorinated Derivatives
The development of fluorinated analogs based on the spiro[3.3]heptane motif, including those with amino groups, has been a topic of interest. Such compounds could be useful in medicinal chemistry due to their unique three-dimensional shapes and patterns of fluorine substitution. Chernykh et al. (2016) have synthesized new fluorinated building blocks based on this motif (Chernykh et al., 2016).
Direcciones Futuras
The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds ornitine and GABA, respectively, which play important roles in biological processes . Therefore, they can be advantageously used in medicinal chemistry and drug design . Future research could focus on exploring their potential applications in these areas.
Mecanismo De Acción
Target of Action
It is known that this compound is used in proteomics research, suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The compound contains a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a spirocyclic scaffold. These functional groups could potentially interact with target molecules in the body, leading to biochemical changes.
Biochemical Pathways
The compound is an analogue of the natural compounds ornitine and gaba, which play important roles in biological processes such as the urea cycle and neurotransmission, respectively.
Result of Action
Given its structural similarity to ornitine and GABA, it might have similar biological effects.
Propiedades
IUPAC Name |
2-aminospiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFMDXUWUKVTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)


![2-Azabicyclo[4.2.0]octane](/img/structure/B3326703.png)





![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)

